![molecular formula C16H19N5O2S2 B5211397 2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide CAS No. 6049-74-7](/img/structure/B5211397.png)
2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
The chemical compound belongs to a class of molecules that have garnered interest for their unique structural features and potential therapeutic applications. Such compounds are often explored for their chemical reactions, physical and chemical properties, synthesis methods, and molecular structure analysis.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions aimed at achieving high selectivity and potency. For example, the discovery of clinical candidate K-604, a potent inhibitor with enhanced aqueous solubility and oral absorption, underscores the importance of molecular design in the synthesis of therapeutically relevant compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The crystal structure analysis of related compounds reveals their intricate molecular interactions and binding modes, providing insights into their mechanism of action. For instance, compounds have been identified with folded conformations about the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonds stabilizing the folded conformation (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure, as seen in the synthesis and antimicrobial activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which exhibit significant antimicrobial activities (Gul et al., 2017).
Physical Properties Analysis
Investigations into the physical properties of similar molecules, such as solubility, melting point, and crystal structure, contribute to our understanding of their behavior under various conditions and potential applications in drug development.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability, and pKa values, play a crucial role in determining the applications of these compounds. The pKa determination of newly synthesized derivatives provides valuable information on their acidity and protonation states, influencing their interaction with biological targets (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-10-11(2)25-15-13(10)14(23)19-16(20-15)24-8-12(22)18-4-3-6-21-7-5-17-9-21/h5,7,9H,3-4,6,8H2,1-2H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEGZTIHKTZSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCCCN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387167 |
Source
|
Record name | STK854490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6049-74-7 |
Source
|
Record name | STK854490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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